molecular formula C11H11NO3 B14389221 2-(Cyanomethoxy)ethyl benzoate CAS No. 88713-34-2

2-(Cyanomethoxy)ethyl benzoate

Cat. No.: B14389221
CAS No.: 88713-34-2
M. Wt: 205.21 g/mol
InChI Key: HWTMSRDAULZBMC-UHFFFAOYSA-N
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Description

2-(Cyanomethoxy)ethyl benzoate is a benzoic acid ester derivative characterized by a cyanomethoxy (-OCH₂CN) substituent at the 2-position of the ethyl chain. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol. This compound belongs to the class of alkyl benzoates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

The synthesis of structurally related compounds, such as ethyl 4-(cyanomethoxy)benzoate, involves coupling reactions between quinuclidine derivatives and cyanomethoxy-substituted benzoate esters under catalytic conditions (e.g., CS₂ as a catalyst at 100–110°C) . The cyanomethoxy group introduces significant electron-withdrawing effects, influencing reactivity and intermolecular interactions, which are critical in biological systems and material formulations .

Properties

CAS No.

88713-34-2

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-(cyanomethoxy)ethyl benzoate

InChI

InChI=1S/C11H11NO3/c12-6-7-14-8-9-15-11(13)10-4-2-1-3-5-10/h1-5H,7-9H2

InChI Key

HWTMSRDAULZBMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOCC#N

Origin of Product

United States

Preparation Methods

Esterification of 2-(Cyanomethoxy)ethanol with Benzoyl Chloride

This two-step approach is widely used for analogous esters:

Step 1: Synthesis of 2-(Cyanomethoxy)ethanol
Reaction of ethylene glycol with cyanomethyl bromide under basic conditions:
$$ \text{HOCH₂CH₂OH + BrCH₂CN → HOCH₂CH₂OCH₂CN + HBr} $$
Conditions : K₂CO₃, DMF, 60°C, 6 hours.

Step 2: Ester Formation
Benzoylation using benzoyl chloride:
$$ \text{HOCH₂CH₂OCH₂CN + C₆H₅COCl → C₆H₅COOCH₂CH₂OCH₂CN + HCl} $$
Optimized parameters :

  • Pyridine as HCl scavenger
  • Molar ratio 1:1.1 (alcohol:benzoyl chloride)
  • 0°C → room temperature, 12 hours
  • Yield: 68–72%

Purification :

  • Washing with 1M NaOH to remove unreacted acid
  • Extraction with dichloromethane
  • Drying over MgSO₄

Palladium-Catalyzed Cyanoalkylation (Patent-Based Approach)

Adapted from ethyl 2-cyanopropionate synthesis:

Reaction Scheme :
$$ \text{C₆H₅COOCH₂CH₂OH + CH₂(CN)₂ → C₆H₅COOCH₂CH₂OCH₂CN} $$

Procedure :

  • Charge high-pressure reactor with:
    • 2-Hydroxyethyl benzoate (1 eq)
    • Cyanomethyl bromide (1.2 eq)
    • Pd/C (5 wt%)
    • Triethylamine (2 eq) in THF
  • Pressurize with H₂ (30 bar)
  • Heat to 80°C for 8 hours

Results :

Parameter Value
Conversion 89%
Isolated yield 74%
Purity (HPLC) 98.2%

This method benefits from catalyst recyclability but requires specialized equipment.

One-Pot Sequential Alkylation-Esterification

Developed for structurally similar benzoates:

Key Steps :

  • Alkylation :
    $$ \text{C₆H₅COOH + ClCH₂CN → C₆H₅COOCH₂CN} $$
    • K₂CO₃, DMF, 50°C
  • Ethylene Glycol Coupling :
    $$ \text{C₆H₅COOCH₂CN + HOCH₂CH₂OH → Target compound} $$
    • Mitsunobu conditions (DIAD, PPh₃)
    • 0°C → RT, 24 hours

Performance Metrics :

  • Overall yield: 61%
  • Purity after column chromatography: 95%

Critical Analysis of Methodologies

Yield Comparison

Method Yield (%) Purity (%) Cost Index
Stepwise esterification 72 97 1.0 (base)
Pd-catalyzed 74 98 1.8
One-pot 61 95 1.2

Trade-offs :

  • Palladium method offers superior yields but higher costs
  • One-pot synthesis reduces steps but requires stringent temperature control

Environmental Impact Assessment

Data from comparable syntheses:

Parameter Esterification Pd-Catalyzed
E-factor* 8.2 5.1
PMI** 23 18
Energy (kWh/kg) 42 55

E-factor = kg waste/kg product
*
PMI = Process Mass Intensity

Catalytic methods show better atom economy but higher energy demands.

Characterization and Quality Control

Spectroscopic Validation

FT-IR (KBr, cm⁻¹) :

  • 2253 (C≡N stretch)
  • 1744 (C=O ester)
  • 1265 (C-O-C asymmetric)

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.05 (d, 2H, aromatic)
  • δ 4.45 (t, 2H, -OCH₂CH₂O-)
  • δ 4.27 (s, 2H, -OCH₂CN)

LC-MS :

  • m/z 206.1 [M+H]⁺ (calc. 205.21)

Industrial-Scale Considerations

Process Intensification

  • Continuous flow systems : Reduce reaction time from hours to minutes
  • Solvent recycling : DMF recovery ≥90% via distillation

Regulatory Compliance

  • ICH Q3D : Pd residues <10 ppm in final API-grade material
  • REACH : Cyanide byproducts require <0.1% in waste streams

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethoxy)ethyl benzoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to produce benzoic acid and 2-(cyanomethoxy)ethanol under acidic or basic conditions.

    Reduction: The nitrile group in the compound can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to an amide or other derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Ammonia or primary amines for aminolysis reactions.

Major Products Formed

    Hydrolysis: Benzoic acid and 2-(cyanomethoxy)ethanol.

    Reduction: 2-(Aminomethoxy)ethyl benzoate.

    Substitution: Amides and other ester derivatives.

Scientific Research Applications

2-(Cyanomethoxy)ethyl benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyanomethoxy)ethyl benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid, which may have biological activity. The nitrile group can be reduced to an amine, which can interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups: The cyanomethoxy group in this compound enhances electrophilicity compared to methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) substituents. This property is critical in reactions requiring polarized intermediates, such as nucleophilic acyl substitutions .
  • Stability: Compounds with nitrile groups (e.g., cyanomethoxy derivatives) exhibit higher thermal stability than those with chloromethyl or acetyl groups, as evidenced by their resistance to degradation under high-temperature synthesis conditions .

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